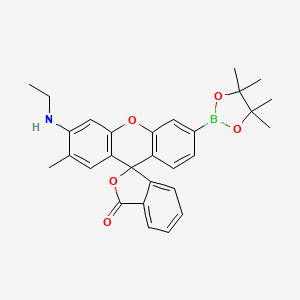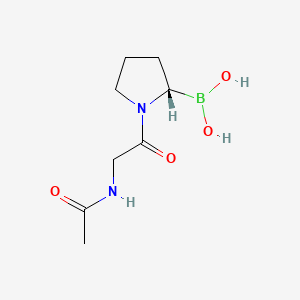![molecular formula C₂₅H₂₆Cl₄N₆ B560676 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride CAS No. 1062368-62-0](/img/structure/B560676.png)
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride
Overview
Description
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride is a highly potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically targeting ALK2 and ALK3. It is a derivative of dorsomorphin and has been widely used in scientific research to study BMP signaling pathways .
Mechanism of Action
Biochemical Pathways
The primary biochemical pathway affected by LDN193189 Hydrochloride is the BMP pathway . By inhibiting ALK1, ALK2, ALK3, and ALK6, LDN193189 Hydrochloride disrupts the BMP signaling pathway, which plays a crucial role in a variety of biological processes, including cell differentiation, growth, and apoptosis .
Result of Action
The inhibition of the BMP pathway by LDN193189 Hydrochloride has several molecular and cellular effects. For instance, it promotes the differentiation of various types of cells, including neural progenitor cells, neural crest cells, and anterior foregut endoderm cells . In cancer research, LDN193189 Hydrochloride has been found to inhibit tumor growth and prevent cell proliferation .
Biochemical Analysis
Biochemical Properties
LDN193189 Hydrochloride plays a crucial role in biochemical reactions by inhibiting BMP type I receptors ALK2 and ALK3 . This inhibition prevents the phosphorylation of SMAD1/5/8 proteins, which are downstream effectors in the BMP signaling pathway . Additionally, LDN193189 Hydrochloride interacts with other intracellular kinases such as mitogen-activated protein kinase 14 (p38) and c-Jun N-terminal kinase, as well as those associated with AKT and mTOR signaling mechanisms . These interactions highlight the compound’s ability to modulate multiple signaling pathways, making it a valuable tool for studying cellular responses to BMP signaling .
Cellular Effects
LDN193189 Hydrochloride has significant effects on various types of cells and cellular processes. It promotes the differentiation of neural progenitor cells from human pluripotent stem cells and neural crest cells . The compound also influences the differentiation of anterior foregut endoderm and sensory epithelial cells of the inner ear from mouse embryonic stem cells . In cancer research, LDN193189 Hydrochloride has been shown to inhibit the growth of prostate and breast cancer tumors and prevent ovarian cancer cell proliferation . These effects are mediated through the inhibition of BMP signaling, which plays a critical role in cell differentiation, proliferation, and survival .
Molecular Mechanism
The molecular mechanism of LDN193189 Hydrochloride involves its binding to BMP type I receptors ALK2 and ALK3, thereby inhibiting their activity . This inhibition prevents the phosphorylation of SMAD1/5/8 proteins, which are essential for transmitting BMP signals to the nucleus . By blocking this pathway, LDN193189 Hydrochloride effectively disrupts BMP-mediated cellular responses, including cell differentiation and proliferation . Additionally, the compound’s interactions with other intracellular kinases further modulate various signaling pathways, contributing to its broad range of cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LDN193189 Hydrochloride can change over time due to its stability and degradation properties . The compound is stable when stored at -20°C and protected from prolonged exposure to light . Over time, LDN193189 Hydrochloride may degrade, potentially reducing its efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of LDN193189 Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits BMP signaling without causing significant toxicity . Higher doses may lead to adverse effects, including liver toxicity . For example, a study found that a dosage of 2.5 mg/kg body weight did not cause any adverse liver toxicity, making it a safe and effective dose for use as an antiproliferative agent . It is essential to carefully monitor dosage levels to avoid potential toxic effects while maximizing the compound’s therapeutic benefits .
Metabolic Pathways
LDN193189 Hydrochloride is involved in various metabolic pathways, primarily through its inhibition of BMP signaling . The compound interacts with enzymes and cofactors associated with BMP type I receptors, preventing the phosphorylation of SMAD1/5/8 proteins . This inhibition disrupts the normal metabolic flux and alters metabolite levels, affecting cellular processes such as differentiation and proliferation .
Transport and Distribution
Within cells and tissues, LDN193189 Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound’s solubility in aqueous media is relatively low, which may affect its distribution and localization within cells . Its ability to inhibit BMP signaling suggests that it can effectively reach and interact with its target receptors . Understanding the transport and distribution mechanisms of LDN193189 Hydrochloride is crucial for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of LDN193189 Hydrochloride is primarily determined by its interactions with BMP type I receptors and other intracellular kinases . The compound’s ability to inhibit the phosphorylation of SMAD1/5/8 proteins indicates that it localizes to areas where these proteins are active, such as the cytoplasm and nucleus . Additionally, LDN193189 Hydrochloride may undergo post-translational modifications that direct it to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the quinoline moiety: This step involves coupling reactions to attach the quinoline ring to the core structure.
Functionalization with piperazine:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and quinoline moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further studies or applications in different fields .
Scientific Research Applications
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BMP signaling pathways and their role in various chemical processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BMP pathways.
Comparison with Similar Compounds
Similar Compounds
Dorsomorphin: The parent compound of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride, also an inhibitor of BMP signaling but with less selectivity.
LDN-193189 dihydrochloride: A similar compound with slightly different chemical properties and solubility.
LDN-193189 tetrahydrochloride: Another derivative with variations in its chemical structure and applications
Uniqueness
This compound stands out due to its high selectivity and potency in inhibiting BMP type I receptors. Its ability to efficiently block BMP signaling pathways with minimal off-target effects makes it a preferred choice for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6.ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;/h1-10,15-17,26H,11-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCDKTWDGDFRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062368-62-0 | |
| Record name | LDN-193189 monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LDN-193189 MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLH51K438W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of LDN-193189 Hydrochloride?
A: LDN-193189 Hydrochloride acts as a selective inhibitor of the BMP type I receptors, specifically activin receptor-like kinase 2 (ALK2), ALK3, and ALK6. [, ] This inhibition prevents the phosphorylation of downstream signaling molecules, SMAD1/5/8, ultimately blocking the BMP signaling cascade. []
Q2: How does LDN-193189 Hydrochloride impact the osteogenic differentiation of human bone marrow stem cells (HBMSCs)?
A: Studies have shown that LDN-193189 Hydrochloride effectively abolishes the osteogenic differentiation of HBMSCs induced by KR-12, a fragment of the human antimicrobial peptide LL-37. [] This suggests that LDN-193189 Hydrochloride's inhibition of the BMP/SMAD pathway directly counteracts the osteogenic effects of KR-12. []
Q3: Can LDN-193189 Hydrochloride impact iron regulation in the liver?
A: Research indicates that LDN-193189 Hydrochloride can prevent further decreases in hepcidin expression, SMAD6, and p-SMAD1/5/8 levels in the presence of ferric ammonium citrate (FAC), an iron compound. [] This suggests that LDN-193189 Hydrochloride might interfere with iron's direct blocking effect on hepatocellular hepcidin signaling via the BMP/SMAD pathway. []
Q4: Has LDN-193189 Hydrochloride been explored as a potential therapeutic agent for age-related changes in bone marrow?
A: While not directly tested in clinical trials, bioinformatic analyses using Next Generation Knowledge Discovery (NGKD) tools have identified LDN-193189 monohydrochloride as a potential drug candidate for reversing aging-associated gene signatures in hematopoietic stem cells (HSCs) derived from the bone marrow of healthy elderly individuals. [] These findings suggest that further research on its therapeutic potential in aging is warranted. []
Q5: What are the limitations of the current research on LDN-193189 Hydrochloride?
A5: Current research primarily focuses on the in vitro effects of LDN-193189 Hydrochloride. More comprehensive in vivo studies and clinical trials are needed to fully understand its efficacy, safety profile, and potential long-term effects in humans.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


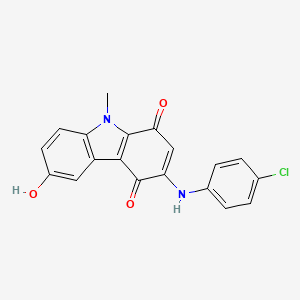
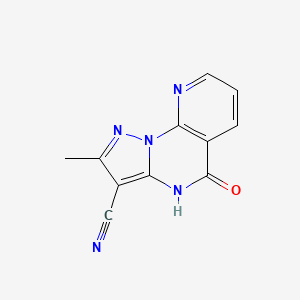
![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)
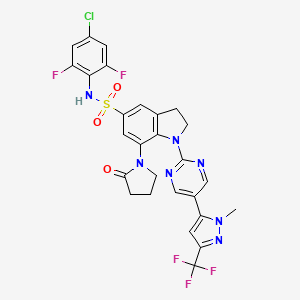
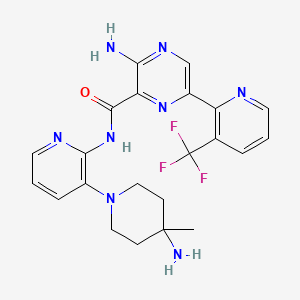
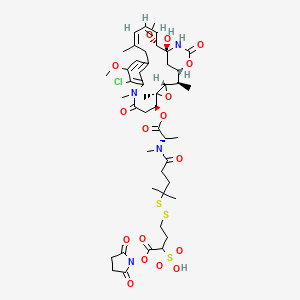
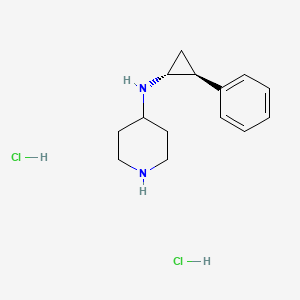
![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

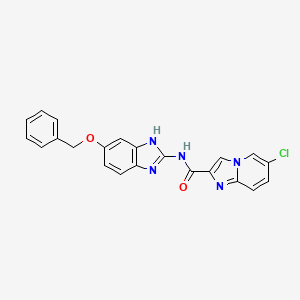
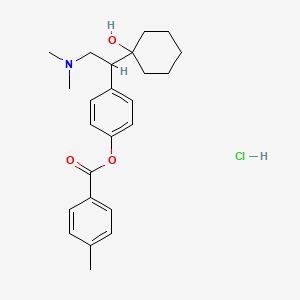
![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)
